2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-4-2-7(3-5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOMCZUKXAJQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with chloroacetic acid to form an intermediate, which is then cyclized with thiourea to yield the thiazolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer potential of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide. Research indicates that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiazolidinone core enhanced solubility and activity against specific cancer targets, leading to promising results in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of related compounds were synthesized and tested for their efficacy against bacterial strains, showing significant inhibition of growth in certain pathogens. This suggests potential applications in developing new antimicrobial agents .
Antitubercular Activity
In vitro studies have assessed the antitubercular activity of compounds related to this compound against Mycobacterium tuberculosis. Some derivatives demonstrated promising results, indicating a pathway for further development as antitubercular agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
N-(4-Ethoxyphenyl) Analogues
- Compound 3c: Features a 4-ethoxyphenyl group instead of methoxy. NMR studies reveal a 1:1 tautomeric equilibrium between imino (3c-I) and anilino (3c-A) forms, impacting stability and reactivity .
- N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Replaces methoxy with ethoxy, increasing lipophilicity (logP ~1.2 higher than methoxy) .
Trifluoromethylphenyl Derivative
Modifications to the Thiazolidinone Core
Thioxo vs. Imino Groups
- 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide: Replaces imino with thioxo (C=S), increasing electrophilicity. This enhances reactivity in Michael addition reactions but reduces aqueous solubility .
Sulfonyl and Halogen Substituents
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Incorporates a phenylsulfonyl group, improving protease inhibition (IC₅₀ = 0.8 μM vs. >10 μM for the target compound) due to stronger hydrogen bonding .
- 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide: Dual chloro substituents enhance halogen bonding, improving binding affinity to kinase targets (Kd = 12 nM vs. 45 nM for the target compound) .
Antitumor Activity
- Compound 3.1.3 (): A benzothiazolylamino-chlorophenoxy derivative exhibits IC₅₀ = 1.2 μM against MCF-7 breast cancer cells, outperforming the target compound (IC₅₀ = 8.3 μM) due to enhanced π-stacking interactions .
Anti-inflammatory and MMP Inhibition
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but reduce metabolic stability compared to CF₃ .
Tautomerism : Ethoxyphenyl analogues exhibit tautomeric equilibria, complicating pharmacokinetics .
Halogen Effects : Chloro substituents enhance target binding via halogen bonds, as seen in 489436-27-3 .
Thiazolidinone Modifications: Thioxo derivatives (e.g., ) show higher electrophilicity but lower bioavailability than imino counterparts .
Biological Activity
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidine compounds are known for their potential therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidine core with a methoxy-substituted phenyl group and an acetamide functional group. Its chemical structure can significantly influence its biological activity.
| Property | Details |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 363.411 g/mol |
| CAS Number | 33176-40-8 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanisms may vary depending on the specific application and structural modifications of the compound.
Antimicrobial Activity
Thiazolidine derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant inhibition against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. For instance, a study involving HeLa cells revealed that treatment with derivatives led to cell cycle arrest and increased apoptosis rates. The compound's IC₅₀ values were significantly lower than those of conventional chemotherapeutics, indicating enhanced potency:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 20 |
| A549 (Lung Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
Case Studies
-
Study on Anticancer Effects
A recent study evaluated the anticancer effects of various thiazolidine derivatives, including our compound of interest. The results indicated that the compound effectively inhibited cell proliferation in multiple cancer cell lines and demonstrated a favorable safety index compared to standard treatments . -
Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Q & A
Q. What synthetic routes are commonly employed for preparing 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide?
The compound is typically synthesized via condensation reactions involving thiazolidinone precursors and substituted acetamide derivatives. For example, a thiazolidinone core can be functionalized through reactions with chloroacetylated intermediates under basic conditions (e.g., potassium carbonate in DMF), followed by coupling with 4-methoxyaniline . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Key characterization includes IR spectroscopy (e.g., C=O stretches at ~1667 cm⁻¹) and NMR to confirm the thiazolidinone ring and methoxyphenyl substituents .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation requires multi-technique analysis:
- ¹H NMR : Peaks for the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm) confirm substitution patterns.
- IR : Absorption bands for imino (N-H, ~3468 cm⁻¹) and carbonyl groups (C=O, ~1667 cm⁻¹) verify the thiazolidinone backbone .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .
Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?
Analogous compounds exhibit hypoglycemic, antimicrobial, and anticancer properties. For instance, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives showed significant α-glucosidase inhibition (IC₅₀ ~0.5 μM) in hypoglycemic studies . The methoxyphenyl group may enhance bioavailability by modulating lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energy barriers and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent selection, temperature) . This reduces trial-and-error experimentation, as seen in DMF-mediated coupling reactions where computational predictions aligned with empirical yields .
Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?
Discrepancies in bioactivity often arise from substituent effects. For instance, replacing the 4-methoxyphenyl group with 4-ethoxyphenyl in analogs altered IC₅₀ values by >50% in enzyme assays due to electronic and steric differences . Systematic structure-activity relationship (SAR) studies, paired with molecular docking, can isolate critical interactions (e.g., hydrogen bonding with the thiazolidinone ring) .
Q. How do researchers address instability of the imino group during in vitro assays?
The imino group’s susceptibility to hydrolysis requires stabilization via:
- pH control : Buffered solutions (pH 6–7) minimize degradation.
- Co-solvents : DMSO or ethanol enhances solubility and reduces aqueous reactivity.
- Protecting groups : Temporary blocking (e.g., Boc protection) during synthesis, removed post-purification .
Q. What experimental designs are recommended for evaluating dual hypoglycemic and anticancer activities?
- In vitro : Parallel screening against α-glucosidase (hypoglycemic) and cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- In vivo : Diabetic murine models (e.g., streptozotocin-induced) dosed orally, with tumor xenografts monitored for growth inhibition .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and glucose transporters (GLUT4) .
Methodological Challenges
Q. How can researchers improve yield in multi-step syntheses of this compound?
- Stepwise optimization : Isolate intermediates (e.g., chloroacetylated precursors) to minimize side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.
- Scale-up considerations : Continuous flow reactors improve heat/mass transfer, reducing batch variability .
Q. What analytical techniques best characterize degradation products under physiological conditions?
- LC-MS/MS : Identifies hydrolyzed products (e.g., free thiazolidinone or acetamide fragments).
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
Critical Analysis of Contradictory Findings
Disparities in reported bioactivities often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
